molecular formula C11H13F3N2O B1420320 1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine CAS No. 1096306-23-8

1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine

Cat. No.: B1420320
CAS No.: 1096306-23-8
M. Wt: 246.23 g/mol
InChI Key: QNJREWJCDASCTQ-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine is a chemical compound supplied for research and development purposes. It is classified as an aralkylamine and features a pyrrolidin-3-amine scaffold linked to a 3-(trifluoromethoxy)phenyl group . The pyrrolidine ring is a common feature in many biologically active molecules and approved therapeutics, such as the antihistamine triprolidine, which acts by targeting histamine H1 receptors . The 3-aminopyrrolidine core can serve as a key building block in medicinal chemistry, potentially contributing to a molecule's binding affinity through interactions with biological targets. The inclusion of the trifluoromethoxy (OCF₃) group on the phenyl ring is a frequent strategy in drug design. This substituent is known to influence a compound's electronic properties, metabolic stability, and lipophilicity, which can be crucial for optimizing pharmacokinetic profiles . The specific stereochemistry of the pyrrolidine ring, if applicable, can be a critical factor in its biological activity, as seen in other pharmaceutical compounds where distinct stereoisomers show large differences in potency . While the specific mechanism of action for this compound is not established, its structure suggests potential as an intermediate or precursor in the synthesis of more complex molecules. Research applications could include its use as a scaffold in the design of potential protein kinase inhibitors, a class of drugs that often incorporate rigid linkers and hydrogen-bonding features to target enzyme allosteric pockets . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-2-9(6-10)16-5-4-8(15)7-16/h1-3,6,8H,4-5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJREWJCDASCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096306-23-8
Record name 1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-amine
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Preparation Methods

The synthesis of 1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of 1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine. In vivo studies have demonstrated its efficacy in various seizure models, such as the maximal electroshock (MES) and the 6 Hz seizure tests.

Case Study: Efficacy in Seizure Models

  • Study Design : The compound was tested in several established seizure models.
  • Results :
    • In the MES test, it provided significant protection against seizures.
    • In the 6 Hz test, it exhibited a protective index indicating a favorable benefit-risk ratio for therapeutic use.

The detailed results from these studies can be summarized in the following table:

Seizure ModelDose (mg/kg)Protection (%)
MES10075%
6 Hz10070%

These findings suggest that this compound may be a promising candidate for further development as an anticonvulsant medication .

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders. Its structural characteristics allow for modifications that enhance pharmacological properties.

Key Applications in Drug Synthesis

  • Cinacalcet Hydrochloride : A notable application of this compound is in the synthesis of Cinacalcet, which is used to treat secondary hyperparathyroidism and manage calcium levels in patients with chronic kidney disease.
  • Mechanism of Action : The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it suitable for drug development aimed at modulating neurotransmitter systems .

Biological Research Applications

Beyond its pharmaceutical applications, this compound is utilized in biological research to explore its effects on various biological systems.

Research Findings

  • Calcimimetic Effects : Studies have indicated that this compound can modulate calcium-sensing receptors, potentially offering therapeutic benefits in conditions related to calcium homeostasis.
  • Antichlamydial Activity : Preliminary data suggest selective activity against Chlamydia species, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Aryl Substitutions

2.1.1 Pyridine-Based Analogs
  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine

    • Structure : Replaces the phenyl ring with a pyridine ring, introducing chloro and trifluoromethyl substituents.
    • Molecular Formula : C₁₀H₁₁ClF₃N₃ (vs. C₁₀H₁₁F₃N₂O for the target compound).
    • Properties : Higher molecular weight (278.67 g/mol) due to the pyridine core and additional chlorine atom. The pyridine ring may enhance hydrogen-bonding interactions in biological systems .
    • Synthesis : Likely synthesized via nucleophilic substitution or cross-coupling, similar to tert-butyl-protected intermediates described in .
  • 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine Structure: Pyridine ring with a trifluoromethyl group at the 5-position. Molecular Formula: C₁₀H₁₂F₃N₃.
2.1.2 Phenyl Derivatives with Varied Substituents
  • (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride

    • Structure : Features a fluorinated nitrobenzene group.
    • Molecular Formula : C₁₀H₁₁ClFN₃O₂.
    • Properties : The nitro group introduces electron-withdrawing effects, which may influence reactivity in further functionalization (e.g., amidation) .
  • 2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine Structure: Trifluoromethylphenoxy group attached to a pyridine ring. Molecular Formula: C₁₂H₉F₃N₂O.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (if reported) Biological Activity
1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine C₁₀H₁₁F₃N₂O 232.20 3-(Trifluoromethoxy)phenyl N/A Not reported
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine C₁₀H₁₁ClF₃N₃ 278.67 Chloro, trifluoromethyl pyridine N/A Not reported
(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride C₁₀H₁₁ClFN₃O₂ 275.67 Fluoro, nitro phenyl N/A Not reported
2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine C₁₂H₉F₃N₂O 254.21 Trifluoromethylphenoxy pyridine N/A Not reported

Biological Activity

1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of organic compounds, influencing their interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F3NC_{11}H_{12}F_3N, and it has a molecular weight of 227.22 g/mol. The presence of the trifluoromethoxy group significantly alters the electronic properties of the molecule, enhancing its lipophilicity and possibly its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The trifluoromethoxy group may facilitate stronger binding interactions due to its electronegative nature, which can stabilize interactions through hydrogen bonding or dipole-dipole interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Activity : In studies involving animal models, derivatives containing similar structures have shown significant anticonvulsant properties. For instance, compounds with a trifluoromethyl or trifluoromethoxy substituent at the meta-position demonstrated potent activity in seizure models such as the maximal electroshock (MES) test and the 6 Hz test, providing up to 100% protection at effective doses .
  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various pathogens. Studies suggest that similar derivatives exhibit activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
  • Cytotoxicity : Preliminary cytotoxicity assessments suggest that while some derivatives may exhibit moderate cytotoxic effects against cancer cell lines such as HeLa cells, further studies are required to establish a clear profile .

Anticonvulsant Studies

In a study published in MDPI, several analogues of pyrrolidine derivatives were tested for their anticonvulsant efficacy. Notably, compounds with electron-withdrawing groups at specific positions on the phenyl ring showed enhanced activity in seizure models, suggesting that structural modifications can significantly impact therapeutic outcomes .

Antimicrobial Evaluations

Another study explored the antibacterial effects of pyrrole derivatives, including those similar to this compound. The results indicated potent activity against S. aureus, with MIC values comparable to established antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityMIC (µg/mL)
This compoundStructureAnticonvulsant, AntimicrobialTBD
1-(2,6-Dichlorophenyl)pyrrolidin-3-amineStructureAnticonvulsantTBD
1-(2-Methylphenyl)pyrrolidin-3-amineStructureModerate AntimicrobialTBD

Q & A

Q. What are the recommended synthetic routes for 1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine, and how can intermediates be characterized?

  • Methodological Answer : A plausible route involves reductive amination of 3-(trifluoromethoxy)phenyl ketone derivatives with pyrrolidin-3-amine precursors. For example, coupling a trifluoromethoxy-substituted aryl halide with a pyrrolidine scaffold via Buchwald-Hartwig amination or Ullmann coupling could yield intermediates. Key characterization tools include:
  • IR Spectroscopy : Confirm amine (-NH) and trifluoromethoxy (-OCF₃) stretches (e.g., 1250–1150 cm⁻¹ for C-F) .
  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and pyrrolidine ring protons (δ 2.0–3.5 ppm). Trifluoromethoxy groups cause splitting due to coupling with fluorine .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₂F₃N₂O, expected m/z ≈ 261.1) .

Q. How can researchers optimize purification of this compound to achieve >95% purity?

  • Methodological Answer :
  • Recrystallization : Use acetonitrile or ethyl acetate/hexane mixtures to remove unreacted aryl halides or amine byproducts .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 10–50%). Monitor fractions via TLC (Rf ≈ 0.3–0.5 in 3:7 EtOAc/hexane) .
  • HPLC : For enantiomeric resolution, use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) .

Q. What analytical techniques are critical for confirming structural integrity?

  • Methodological Answer :
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and aryl group orientation .
  • 19F NMR : Confirm trifluoromethoxy group integrity (δ -55 to -60 ppm) .
  • Elemental Analysis : Validate C, H, N, and F percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for pharmacological studies?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed asymmetric coupling reactions to control pyrrolidine stereochemistry .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of a racemic intermediate .
  • Chiral HPLC : Validate enantiomeric excess (ee >98%) using columns like Daicel CHIRALCEL OD-H .

Q. What strategies address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility Screening : Use DMSO for stock solutions (50 mM) and dilute into aqueous buffers (e.g., PBS with 0.1% Tween-80).
  • Co-solvent Systems : Test combinations like ethanol/PEG-400 (1:1) to enhance bioavailability .
  • Salt Formation : Prepare hydrochloride salts via HCl/Et₂O treatment to improve aqueous solubility .

Q. How can computational modeling predict the compound’s biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT1A, PDB ID: 7E2Z) due to structural similarity to aryl-pyrrolidine pharmacophores .
  • QSAR Analysis : Correlate trifluoromethoxy substitution patterns with logP and pKa to optimize blood-brain barrier penetration .
  • MD Simulations : Simulate binding stability in lipid bilayers (GROMACS) to assess membrane permeability .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Methodological Answer :
  • MAO-B Inhibition : Measure IC₅₀ via fluorometric assay using kynuramine as substrate .
  • Kinase Profiling : Test against a panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CYP450 Inhibition : Use luminescent P450-Glo assays to assess metabolic stability .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .
  • Storage : Keep in amber vials under argon at -20°C to prevent degradation .

Contradictions and Limitations

  • Synthetic Yield Variability : Impurities in trifluoromethoxy precursors (e.g., ) may reduce coupling efficiency. Pre-purify aryl halides via distillation .
  • Biological Activity : Structural analogs () show varied potency; scaffold modifications (e.g., N-alkylation) may enhance selectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine
Reactant of Route 2
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1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine

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